molecular formula C26H25ClN4O3 B4340760 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B4340760
M. Wt: 477.0 g/mol
InChI Key: UBLPZENLTYVFKC-UHFFFAOYSA-N
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Description

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a dibenzofuran moiety, and an adamantane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps. The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles. The dibenzofuran moiety can be introduced via a Suzuki coupling reaction, and the adamantane carboxamide group can be attached through an amidation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form triazole N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring would yield triazole N-oxides, while substitution of the chlorine atom could yield various substituted triazoles .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

The triazole ring is known for its antimicrobial properties, and the dibenzofuran moiety has been studied for its anticancer activity .

Medicine

In medicine, this compound could be explored as a potential drug candidate. The adamantane group is known for its antiviral properties, and the combination of these functional groups could lead to the development of new therapeutic agents .

Industry

In industry, this compound could be used in the development of new materials with unique properties. For example, the rigid structure of the adamantane group could impart high thermal stability and mechanical strength to polymers .

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The dibenzofuran moiety can intercalate into DNA, disrupting its function, while the adamantane group can enhance the compound’s stability and bioavailability .

Properties

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-(2-methoxydibenzofuran-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O3/c1-33-22-7-18-17-4-2-3-5-20(17)34-21(18)8-19(22)29-23(32)25-9-15-6-16(10-25)12-26(11-15,13-25)31-14-28-24(27)30-31/h2-5,7-8,14-16H,6,9-13H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLPZENLTYVFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 3
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 4
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 5
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 6
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE

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